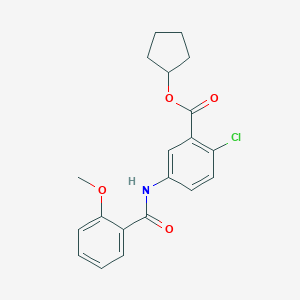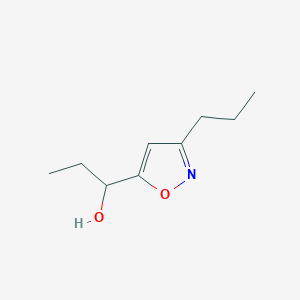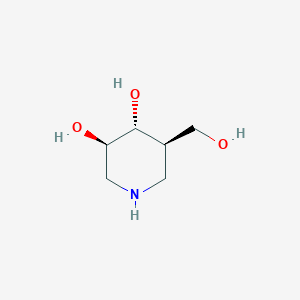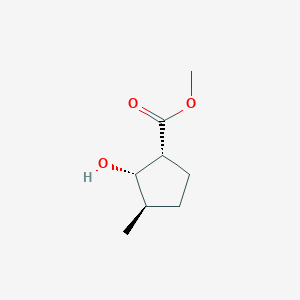
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)-, also known as muscone, is a naturally occurring organic compound found in the musk gland of the male musk deer. It is widely used in the fragrance industry due to its unique and pleasant smell. In recent years, muscone has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- is not fully understood. However, it has been suggested that Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- acts by modulating the activity of certain receptors in the brain, such as the NMDA receptor. It has also been shown to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine.
Biochemische Und Physiologische Effekte
Muscone has been found to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect against oxidative stress. It has also been found to have anti-inflammatory effects, which may be useful in the treatment of conditions such as arthritis. In addition, Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- has been shown to have a positive effect on cardiovascular health, by reducing blood pressure and improving lipid profiles.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- in lab experiments is its availability. It can be easily synthesized in the lab, which makes it a cost-effective option for researchers. However, one limitation is that Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- is relatively unstable, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)-. One area of interest is the potential use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is the potential use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- in the development of new drugs for the treatment of cancer. Finally, there is also potential for the use of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- in the development of new fragrances and perfumes.
Synthesemethoden
The synthesis of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- involves the reaction of cyclopentanone with methyl magnesium bromide, followed by oxidation with potassium permanganate. The final step involves esterification with methanol to produce the methyl ester of Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)-.
Wissenschaftliche Forschungsanwendungen
Muscone has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects. Studies have also shown that Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- has a positive effect on memory and learning.
Eigenschaften
CAS-Nummer |
170422-96-5 |
|---|---|
Produktname |
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
methyl (1R,2S,3R)-2-hydroxy-3-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-5-3-4-6(7(5)9)8(10)11-2/h5-7,9H,3-4H2,1-2H3/t5-,6-,7+/m1/s1 |
InChI-Schlüssel |
FMYPLDHLBRTIBX-QYNIQEEDSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@H]1O)C(=O)OC |
SMILES |
CC1CCC(C1O)C(=O)OC |
Kanonische SMILES |
CC1CCC(C1O)C(=O)OC |
Synonyme |
Cyclopentanecarboxylic acid, 2-hydroxy-3-methyl-, methyl ester, (1alpha,2alpha,3beta)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



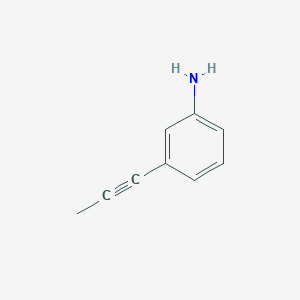
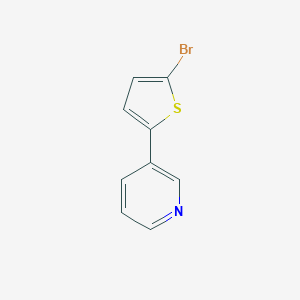
![[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester](/img/structure/B62528.png)
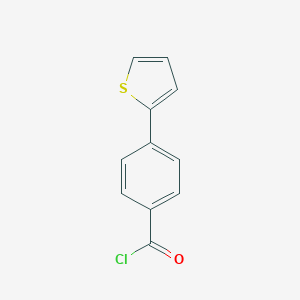
![3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B62535.png)
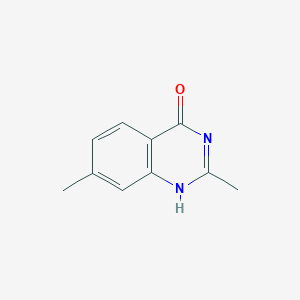
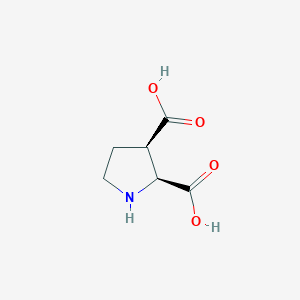
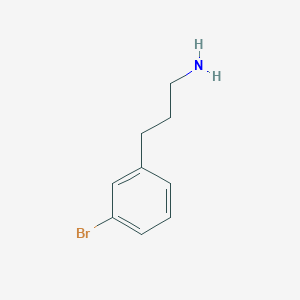
![1H-Furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B62543.png)
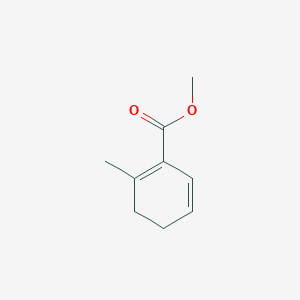
![1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B62545.png)
